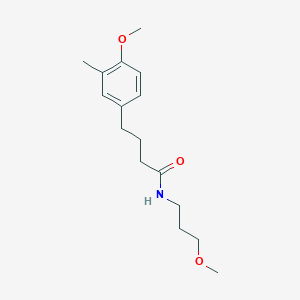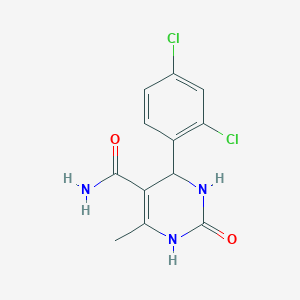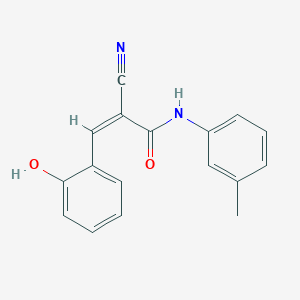![molecular formula C24H32F2N2O2 B5014697 (2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5014697.png)
(2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group which is a phenyl (benzene) ring attached to a CH2 group, and a piperidinyl group which is a six-membered ring with one nitrogen atom. It also has methoxy groups (OCH3) and a fluorobenzyl group which is a benzene ring with fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy groups could be introduced via a Williamson ether synthesis, and the fluorobenzyl group could be added via a nucleophilic aromatic substitution . The piperidinyl group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene rings would likely be planar due to the nature of their pi bonding, while the piperidine ring would have a puckered conformation. The presence of the fluorine atoms would likely cause the molecule to have regions of high electronegativity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions. For example, the benzene rings could undergo electrophilic aromatic substitution, while the piperidine ring could undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
Again, without specific information, it’s difficult to predict the physical and chemical properties of this compound. Factors such as its polarity, solubility, melting point, and boiling point would depend on the exact arrangement of its atoms and the nature of its functional groups .Propriétés
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F2N2O2/c1-29-15-14-28(18-21-7-5-8-22(25)24(21)26)16-19-10-12-27(13-11-19)17-20-6-3-4-9-23(20)30-2/h3-9,19H,10-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQSDQSZLCQFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5014618.png)
![1,4-bis(hydroxymethyl)-3,6-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5014636.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5014642.png)

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5014653.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)


![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)
![pentyl (4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5014715.png)